molecular formula C8H15FN2O B1475817 4-fluoro-N-propylpyrrolidine-2-carboxamide CAS No. 2097943-92-3

4-fluoro-N-propylpyrrolidine-2-carboxamide

Cat. No.: B1475817
CAS No.: 2097943-92-3
M. Wt: 174.22 g/mol
InChI Key: JOKPQIYCKJFXEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are influenced by steric factors on biological activity . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Medicinal Chemistry and Synthesis

4-Fluoropyrrolidine derivatives, including 4-fluoro-N-propylpyrrolidine-2-carboxamide, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. They serve as synthons for developing various pharmaceutical compounds. For instance, Singh and Umemoto (2011) demonstrated the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which were then converted into various useful intermediates, such as 4-fluoropyrrolidine-2-carboxamides, in high yields. This process significantly reduces the steps needed to synthesize 4-fluoropyrrolidine derivatives used in medicinal applications (Singh & Umemoto, 2011).

Oncology

Some fluorinated benzene-carboxamide derivatives, structurally related to this compound, have demonstrated cytotoxic effects against various cancer cell lines. For example, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives were evaluated against the oestrogen-positive MCF-7 breast cancer cell line, with some compounds exhibiting cytotoxic effects. These compounds are believed to induce oxidative damage through a reactive oxygen species-mediated mechanism, suggesting potential use in cancer treatment (Butler et al., 2013).

Neurology and Imaging

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which are analogous to this compound, have been studied as PET tracers of serotonin 5-HT(1A) receptors. These compounds show high brain uptake, slow brain clearance, and stability to defluorination, indicating their potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Photophysical Properties

The synthesis of derivatives such as 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides, which are structurally related to this compound, has been reported to produce compounds with luminescence in the blue region. This indicates potential applications in materials science, particularly in the development of materials with specific photophysical properties (Novanna et al., 2020).

Mechanism of Action

While the specific mechanism of action for 4-fluoro-N-propylpyrrolidine-2-carboxamide is not explicitly mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Properties

IUPAC Name

4-fluoro-N-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h6-7,11H,2-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKPQIYCKJFXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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